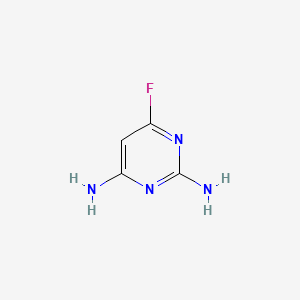

6-Fluoropyrimidine-2,4-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVQRQCKNKKBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326320 | |

| Record name | 6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-83-3 | |

| Record name | 696-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Fluoropyrimidine 2,4 Diamine and Its Analogs

Established Synthetic Routes to 6-Fluoropyrimidine-2,4-diamine

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex heterocyclic scaffolds like fluorinated pyrimidines. researchgate.netrsc.org These reactions, which involve the combination of three or more reactants in a single step, offer high atom economy and operational simplicity. researchgate.net While specific MCRs leading directly to this compound are not extensively detailed in readily available literature, the general principles are well-established for related structures.

One notable approach involves a three-component reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and guanidines or amidines, promoted by ambient light. lnu.edu.cn This metal-free method allows for the synthesis of perfluoroalkylated pyrimidines under mild conditions with a broad substrate scope. lnu.edu.cn Another strategy utilizes a switchable, solvent-free [3 + 2 + 1] annulation of enamines, fluoroalkyl sources like trifluoroacetaldehyde (B10831) hydrate, and amidines to produce diverse fluoroalkylated pyrimidines. researchgate.net The development of MCRs for synthesizing fluorinated heterocycles is an active area of research, driven by the significant impact of fluorine on the properties of bioactive molecules. rsc.orgtaylorfrancis.com

Table 1: Examples of Multi-component Reactions for Pyrimidine (B1678525) Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Ambient-Light-Promoted Annulation lnu.edu.cn | Active methylene compounds, perfluoroalkyl iodides, guanidines/amidines | Metal-free, mild conditions, broad scope |

| Switchable [3+2+1] Annulation researchgate.net | Enamines, trifluoroacetaldehyde hydrate, amidines | Solvent-free, access to diverse fluoroalkylated pyrimidines |

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, particularly for the introduction of amino groups. This strategy relies on the reaction of a pyrimidine ring bearing a suitable leaving group, such as a halogen, with a nucleophile like ammonia (B1221849) or an amine. The electron-deficient nature of the pyrimidine ring facilitates this type of substitution.

For the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, a common precursor is a dihalopyrimidine, such as 2,4-dichloropyrimidine. The chlorine atoms can be sequentially or simultaneously replaced by amino groups. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, the amination of polychloropyrimidines can be directed to the 2-position by using specific palladium catalysts for aryl- and heteroarylamines, while more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions. mit.edu Microwave irradiation has also been shown to facilitate the amination of fluorobenzenes without the need for a catalyst or strong base, a technique that could be applicable to fluoropyrimidines. researchgate.net

Table 2: Key Factors in SNAr Amination of Pyrimidines

| Factor | Influence on Reaction |

|---|---|

| Leaving Group | Halogens (Cl, F) are common; fluorine can be a good leaving group in activated systems. researchgate.net |

| Nucleophile | Ammonia, primary amines, secondary amines. mit.edu |

| Catalyst | Palladium complexes can enhance regioselectivity and efficiency for less reactive amines. mit.edu |

| Reaction Conditions | Temperature, solvent, and pressure can influence reaction rate and selectivity. |

Cyclocondensation reactions are fundamental to the construction of the pyrimidine ring itself. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative. To synthesize a 6-fluoropyrimidine, a fluorinated precursor is required.

A key intermediate for the synthesis of 5-fluoropyrimidines is potassium-(Z)-2-cyano-2-fluoroethenolate. beilstein-journals.orgvcu.edu This intermediate can be cyclized with guanidine to produce 5-fluoropyrimidine-2,4-diamine. beilstein-journals.orgvcu.edu The synthesis of this compound would analogously require a precursor with the fluorine atom positioned to become the C6 substituent of the final pyrimidine ring. For instance, the cyclocondensation of a suitably fluorinated three-carbon unit with guanidine is a viable, though less commonly cited, pathway. The synthesis of 2,4-diamino-6-hydroxypyrimidine-3-N-oxide has been achieved through the reaction of hydroxyguanidine with a cyanoacetic acid ester, followed by ring formation. google.com

This two-step approach involves first introducing halogen atoms onto a pre-formed pyrimidine ring, followed by their substitution with amino groups. A common starting material for this route is 2,4-dihydroxypyrimidine (uracil) or a related derivative.

The synthesis of 2,4-diamino-6-chloropyrimidine, a close analog, often starts with the chlorination of 2,4-diaminopyrimidine. sarchemlabs.com Alternatively, a precursor like 2,4,6-trichloropyrimidine (B138864) can be selectively aminated. The greater reactivity of the chlorine atoms at the 2- and 4-positions compared to the 6-position allows for controlled substitution. To obtain the 6-fluoro derivative, a starting material like 2,4,6-trifluoropyrimidine (B1266109) could theoretically undergo selective amination at the 2- and 4-positions. Another strategy involves the halogenation of 2,4-diaminopyrimidine, followed by amination. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine can be halogenated at the 5-position with N-halosuccinimides. nih.gov

Derivatization and Functionalization of this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs with tailored properties.

The pyrimidine ring of this compound has specific sites that can be targeted for further substitution. The C5 position, located between the two nitrogen atoms of the pyrimidine ring, is often a site for electrophilic substitution, particularly when activated by the existing amino groups.

Alkylation and arylation reactions can be directed to the exocyclic amino groups or the ring itself. For instance, N-alkylation can occur at the N4-position of the 2,4-diamino scaffold. evitachem.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups at halogenated positions of the pyrimidine ring. ossila.com While direct substitution on the this compound core is less documented, the principles of regioselectivity in pyrimidine chemistry suggest that the C5 position is a prime target for functionalization. Research on related 5-substituted pyrimidines shows that alkyl, aryl, and other functional groups can be introduced at this position to modulate biological activity. nih.gov

Introduction of Diverse Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups onto the pyrimidine scaffold is a critical strategy for modulating the biological and physicochemical properties of the parent compound. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions or transition metal-catalyzed cross-coupling reactions on halogenated pyrimidine precursors.

For instance, starting from 2,4-dichloro-5-fluoropyrimidine (B19854), sequential SNAr reactions with various anilines or other amino-heterocycles can introduce two different aryl or heteroaryl moieties at the C2 and C4 positions. nih.govsigmaaldrich.com The greater reactivity of the chlorine atom at the C4 position compared to the C2 position often allows for regioselective substitution. nih.gov A common approach involves a first substitution reaction with an aniline (B41778) derivative, which can be followed by a second substitution with another amine to yield 2,4-dianilino-5-fluoropyrimidine derivatives. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for installing aryl groups. smolecule.com This palladium-catalyzed reaction couples a halogenated pyrimidine with an arylboronic acid or ester. mdpi.comsmolecule.com For example, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized via a Suzuki coupling reaction between 2,4-dichloro-5-fluoropyrimidine and (4-fluorophenyl)boronic acid. sigmaaldrich.com This highlights the ability to selectively substitute one halogen, leaving others for subsequent transformations.

| Precursor | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Aniline derivatives | Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dianilino-5-fluoropyrimidines | nih.govresearchgate.net |

| 5-Bromo-2,4-dichloropyrimidine | Arylboronate esters, Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | 5-Aryl-2,4-dichloropyrimidines | mdpi.com |

| 2,4-Dichloro-5-fluoropyrimidine | (4-Fluorophenyl)boronic acid, Pd(OAc)2 | Suzuki Coupling | 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine | sigmaaldrich.com |

Modifications at Amino Positions

Reductive amination is a classic method for modifying amino groups. For example, 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, an analog scaffold, can be reacted with various anilines in the presence of a reducing agent like sodium borohydride (B1222165) to furnish N-arylmethyl derivatives. lmaleidykla.lt

Furthermore, the amino groups can be transformed into amides or sulfonamides. The reaction of 2-aminopyrimidine (B69317) derivatives with reagents like ethyl chloroformate can lead to the formation of carbamates, which can be further reacted to produce sulfonylureas. mdpi.com The synthesis of N-{4-[(2,4-Diamino-6-pteridinylmethyl)methylamino]benzoyl}-l-glutamic acid (Methotrexate) showcases complex modifications involving the amino groups of a diamino-heterocyclic core. core.ac.uk These transformations demonstrate the extensive possibilities for creating libraries of compounds with finely tuned properties by modifying the peripheral amino functionalities. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

Modern organic synthesis offers a suite of advanced techniques that have significantly enhanced the efficiency, selectivity, and scope of pyrimidine derivatization. These methods include transition metal-catalyzed reactions, direct C-H functionalization, and flow chemistry.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. eie.grresearchgate.net For pyrimidine systems, these reactions are indispensable for introducing diverse substituents that are not accessible through classical methods.

Suzuki-Miyaura Coupling : As mentioned previously, this Pd-catalyzed reaction is widely used to form C-C bonds by coupling halopyrimidines with boronic acids or esters, enabling the introduction of a vast range of aryl and heteroaryl groups. mdpi.comsmolecule.com

Buchwald-Hartwig Amination : This Pd-catalyzed reaction is a cornerstone for forming C-N bonds. It facilitates the coupling of aryl halides with amines, making it highly suitable for synthesizing N-aryl and N-heteroaryl substituted aminopyrimidines from chloropyrimidine precursors. ustc.edu.cn This method offers a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions with a broader substrate scope.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. eie.gr It provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations or as final targets.

Heck Coupling : The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. ustc.edu.cn This allows for the introduction of vinyl groups onto the pyrimidine ring, expanding the structural diversity of accessible derivatives.

| Reaction Name | Catalyst/Metal | Bond Formed | Reactants | Application for Pyrimidines | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | C-C (Aryl-Aryl) | Halopyrimidine + Arylboronic Acid | Introduction of aryl/heteroaryl groups | mdpi.comsmolecule.com |

| Buchwald-Hartwig | Palladium (Pd) | C-N (Aryl-Amine) | Halopyrimidine + Amine | Synthesis of N-substituted aminopyrimidines | ustc.edu.cn |

| Sonogashira | Palladium (Pd) / Copper (Cu) | C-C (Aryl-Alkyne) | Halopyrimidine + Terminal Alkyne | Introduction of alkynyl groups | eie.gr |

| Heck | Palladium (Pd) | C-C (Aryl-Vinyl) | Halopyrimidine + Alkene | Introduction of vinyl groups | ustc.edu.cn |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying organic molecules, as it avoids the pre-functionalization of substrates (e.g., halogenation). rsc.orgrsc.org This approach aims to directly convert a C-H bond into a C-C, C-N, or C-O bond. rsc.org

For electron-deficient heterocycles like pyrimidine, C-H functionalization presents challenges due to the lower reactivity of the C-H bonds and potential catalyst inhibition by the ring nitrogen atoms. rsc.org However, significant progress has been made, often utilizing directing groups to achieve high regioselectivity. dmaiti.commdpi.com While specific applications directly on this compound are not widely reported, strategies developed for similar heterocycles like pyridines and indoles offer a blueprint for future work. rsc.orgmdpi.com These methods often involve transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate a specific C-H bond, enabling its coupling with a reaction partner. dmaiti.commdpi.com The development of these approaches for fluorinated pyrimidines could provide novel and more direct pathways to complex derivatives. rsc.org

Flow Chemistry Applications in Fluoropyrimidine Synthesis

Flow chemistry, or continuous flow processing, has become an enabling technology in modern chemical synthesis, offering significant advantages over traditional batch processing. syrris.comscielo.br These benefits include enhanced safety (especially when handling hazardous reagents), improved heat and mass transfer, precise control over reaction parameters, and seamless integration of synthesis, purification, and analysis. syrris.comscielo.br

The synthesis of fluorinated pyrimidines, which can involve hazardous reagents like fluorine gas, is particularly well-suited for flow chemistry. acs.org A notable example is the one-step continuous flow synthesis of Flucytosine (5-fluorocytosine), an essential antifungal medicine. acs.org In this process, a solution of cytosine is reacted with fluorine gas in a continuous flow reactor. This setup allows for greater control over the highly exothermic and potentially hazardous fluorination reaction, leading to improved selectivity and safety compared to batch methods. acs.org The application of flow chemistry can significantly accelerate the synthesis and optimization of this compound and its derivatives, facilitating rapid library generation and process scale-up. syrris.com

Iii. Biological Activities and Therapeutic Potential of 6 Fluoropyrimidine 2,4 Diamine Derivatives

Anticancer Efficacy of Fluorinated Pyrimidine-2,4-diamines

Fluorinated pyrimidine-2,4-diamine derivatives have emerged as a promising class of anticancer agents. core.ac.ukresearchgate.net Their efficacy stems from multiple mechanisms that target the uncontrolled growth and survival of cancer cells.

A primary indicator of the anticancer potential of these compounds is their ability to inhibit the proliferation and reduce the viability of tumor cells. Research has identified numerous derivatives with potent antiproliferative effects across a wide range of cancer cell lines.

For instance, a series of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives were synthesized and evaluated for their growth inhibitory (GI₅₀) activities. nih.gov Many of these compounds demonstrated potent inhibition of tumor cell growth at micromolar or even submicromolar concentrations. nih.govnih.gov One specific analogue, Y18, was shown to significantly inhibit the proliferation of colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov Similarly, another study on 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives identified a compound (compound 66) that potently inhibited cell proliferation by targeting cyclin-dependent kinases (CDKs). researchgate.net The inhibitory activities are often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, with lower values indicating higher potency.

Table 1: Antiproliferative Activity of Selected Fluorinated Pyrimidine-2,4-diamine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Cell Line(s) | Potency (GI₅₀/IC₅₀) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-2,4-diamine analogue (Y18) | HCT116 (Colorectal), A549 (Lung) | Not specified | Significantly inhibited cancer cell proliferation. | nih.gov |

| 5-Chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamines (e.g., Cpd 66) | Multiple cancer cell lines | Nanomolar range | Potent dual inhibitor of CDK6 and CDK9. | researchgate.net |

| 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | A549 (Lung), HCT-116 (Colon), etc. | Submicromolar to micromolar | Potent inhibitors of CDK2 and CDK9. | nih.gov |

| N²,N⁴-disubstituted pyrimidine-2,4-diamines | MDA-MB-231 (Breast), MCF-7 (Breast), A549 (Lung) | Submicromolar to micromolar | Displayed significant inhibition against tested tumor cell lines. | nih.gov |

| 4-Amino-pyrimidine-5-carbonitrile derivatives | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | IC₅₀: 3.04 - 7.68 µM | Showed excellent activity against various cell lines. | semanticscholar.org |

| 2-Amino-3,5-diarylpyrimidine derivative (Cpd 131) | HepG2 (Liver), A549 (Lung), U937 (Lymphoma) | IC₅₀: 0.07 - 0.80 µM | Exhibited the best potency among 43 analogues tested. | mdpi.com |

Beyond simply halting proliferation, many fluorinated pyrimidine-2,4-diamine derivatives actively induce cell death pathways. A key mechanism is the disruption of the cell cycle, a tightly regulated process that governs cell division. mdpi.com Several studies have shown that these compounds can cause cell cycle arrest, primarily in the G2/M phase. nih.govresearchgate.netmdpi.comnih.govrsc.org This arrest prevents cancer cells from proceeding through mitosis, effectively stopping their division. For example, flow cytometry analysis of MDA-MB-231 breast cancer cells treated with N²,N⁴-disubstituted pyrimidine-2,4-diamines confirmed a significant accumulation of cells in the G2/M phase. nih.govrsc.org This effect is often linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs), such as CDK2, CDK6, and CDK9. nih.govnih.govresearchgate.net

Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis has been observed in multiple cancer cell lines, including HCT116 and MDA-MB-231, upon treatment with pyrimidine-2,4-diamine derivatives. nih.govresearchgate.netnih.gov The process is often characterized by the activation of caspases and is sometimes mediated through the suppression of downstream signaling pathways of targets like CDK6/9. researchgate.net In addition to apoptosis, one study reported that the derivative Y18 could induce robust cell senescence in cancer cells, an irreversible state of cell cycle arrest, through the persistence of DNA damage. nih.gov

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves changes in cell adhesion, followed by migration and invasion of surrounding tissues. nih.gov Certain pyrimidine-2,4-diamine derivatives have shown the ability to interfere with these critical steps of metastasis. nih.govmdpi.com

Research has demonstrated that the active compound Y18, a pyrimidine-2,4-diamine analogue, significantly inhibits the adhesion, migration, and invasion of cancer cells in vitro. nih.gov This inhibitory effect is achieved by suppressing the transcription and expression of GTSE1 (G2 and S-phase expressed 1), a protein implicated in cancer progression. nih.gov Another study highlighted a pyrimidine (B1678525) derivative that inhibited the migration and invasion of HepG2 liver cancer cells in a dose-dependent manner, an effect linked to the disruption of the microtubule network. mdpi.com These findings suggest that fluorinated pyrimidine-2,4-diamines not only target the primary tumor's growth but may also possess the potential to prevent or reduce metastasis.

The anticancer activity of fluorinated pyrimidine-2,4-diamine derivatives has been validated across a diverse panel of human tumor cell lines, demonstrating their broad-spectrum potential. The activity is often potent against cell lines derived from various cancers, including but not limited to, lung, colon, breast, and leukemia. nih.govnih.govsemanticscholar.org

Table 2: Activity of Fluorinated Pyrimidine-2,4-diamine Derivatives in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Compound Type Tested | Observed Effect(s) | Reference(s) |

|---|---|---|---|---|

| Lung Cancer | A549, HOP-92 | 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines, 6-Aryl-5-cyanothiouracils | Antiproliferative activity, Cell cycle arrest, Apoptosis | nih.govnih.govnih.govsemanticscholar.orgmdpi.com |

| Colorectal Cancer | HCT116 | 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines, Y18 analogue | Antiproliferative activity, Apoptosis, Senescence, Cell cycle arrest | nih.govnih.govnih.gov |

| Breast Cancer | MCF-7, MDA-MB-231, T-47D | N²,N⁴-disubstituted pyrimidine-2,4-diamines | Potent antiproliferative activity, G2/M cell cycle arrest | researchgate.netnih.govmdpi.comrsc.org |

| Leukemia | MOLT-4 | 6-Aryl-5-cyanothiouracils | Potent growth inhibitory effects | semanticscholar.org |

| Liver Cancer | HepG2 | 2-Amino-3,5-diarylpyrimidine derivatives | Potent cytotoxicity, Inhibition of migration and invasion | semanticscholar.orgmdpi.com |

| Glioblastoma | Not specified | 4-Aminopyrimidine-5-carbonitrile analogues | Anti-proliferative activity | semanticscholar.org |

Antimicrobial and Antiparasitic Applications

In addition to their anticancer properties, pyrimidine-2,4-diamine analogues have a well-established history as antimicrobial agents. core.ac.ukresearchgate.net Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms.

Derivatives of pyrimidine-2,4-diamine are known for their antibacterial effects, particularly as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov The parent compound, 6-Fluoropyrimidine-2,4-diamine, serves as a chemical intermediate in the synthesis of trimethoprim, a widely used antibacterial drug that functions as a DHFR inhibitor. lookchem.com

Studies have shown that various analogues exhibit activity against a range of bacteria. For example, 5-adamantan-1-ylmethyl-pyrimidine-2,4-diamine showed notable activity against Gram-positive bacteria such as Enterococcus faecalis, Bacillus subtilis, and Bacillus stearothermophilus. ptfarm.pl This compound also demonstrated a significant synergistic effect when combined with sulfamethoxazole. ptfarm.pl Other research on 2,4-diamino-5-benzylpyrimidines and their analogues has confirmed their broad-spectrum antibacterial activity, with some derivatives showing high specificity for bacterial DHFR over the mammalian enzyme. nih.govnih.gov

Table 3: Antibacterial Activity of Pyrimidine-2,4-diamine Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Target Bacteria | Activity/Key Findings | Reference(s) |

|---|---|---|---|

| 5-adamantan-1-ylmethyl-pyrimidine-2,4-diamine | E. faecalis, B. subtilis, B. stearothermophilus (Gram-positive) | Inhibited growth (21-25 mm zone); Synergistic effect with sulfamethoxazole. | ptfarm.pl |

| 2,4-Diamino-5-[(dihydroquinolyl)methyl]pyrimidines | Escherichia coli, Gram-positive organisms | Potent inhibition of bacterial DHFR; Outstanding activity against Gram-positive bacteria. | nih.gov |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, B. cerius, Streptococcus spp., Klebsiella spp., Salmonella spp. | Exhibited low antibacterial activity compared to standards. | researchgate.net |

| Trimethoprim (related end-product) | Broad-spectrum | Potent antibacterial agent synthesized from pyrimidine precursors. | nih.govlookchem.com |

Antifungal Efficacy

Pyrimidine analogues have demonstrated considerable potential as antifungal agents. researchgate.net Research has focused on developing safe and non-toxic anti-infective compounds effective against a range of fungal infections. nih.gov One notable mechanism of action for pyrimidine analogues like 5-fluorocytosine (B48100) is the inhibition of fungal DNA and RNA synthesis, which disrupts cell division and protein production. researchgate.net

A patented series of pyrimidine derivatives, developed from aryl sulfonamides, yielded sulfonylurea compounds with potent antifungal properties. nih.govmdpi.com These derivatives were tested against several fungal strains, including Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis. nih.govmdpi.com One of the most promising compounds from this research exhibited significant activity, particularly against both standard and fluconazole-resistant strains of C. albicans. mdpi.com

| Compound | Fungal Strain | Activity (MIC90) | Source |

|---|---|---|---|

| Compound 45 (a sulfonylurea pyrimidine derivative) | Candida albicans | 0.05–0.3 μg/mL | mdpi.com |

| Compound 45 (a sulfonylurea pyrimidine derivative) | Fluconazole-resistant C. albicans | < 0.05–0.1 μg/mL | mdpi.com |

| Compound 45 (a sulfonylurea pyrimidine derivative) | Saccharomyces cerevisiae | < 0.05–0.1 μg/mL | mdpi.com |

| Compound 45 (a sulfonylurea pyrimidine derivative) | Candida parapsilosis | < 0.05–0.1 μg/mL | mdpi.com |

Antiviral Properties

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, particularly in the fight against Human Immunodeficiency Virus (HIV). core.ac.ukresearchgate.netderpharmachemica.com Many pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical components of highly active antiretroviral therapies due to their high specificity and relatively low toxicity. mdpi.com The compound 5-fluorocytosine, a related fluorinated pyrimidine, serves as a key intermediate in the synthesis of the clinically important anti-HIV drug, Emtricitabine. researchgate.net

Research into novel pyrimidine-based NNRTIs has yielded compounds with promising pharmacokinetic profiles. For instance, studies on certain 2,4-diamino-5-chloropyrimidine derivatives have led to the identification of compounds with moderate systemic exposure and favorable oral bioavailability in preclinical models, underscoring their potential for further development as anti-HIV agents. mdpi.com

Activity against Protozoan Parasites (e.g., Pneumocystis carinii, Toxoplasma gondii)

Derivatives of 2,4-diaminopyrimidine (B92962) are well-established inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in protozoan parasites. nih.gov This mechanism is the basis for their efficacy against opportunistic pathogens like Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii. nih.govnih.gov

Activity against Pneumocystis carinii

Several classes of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit P. carinii DHFR. Dicationic 2,4-diarylpyrimidines have been shown to be more active in immunosuppressed rat models of P. carinii pneumonia compared to the standard treatment, pentamidine. nih.gov Furthermore, extensive research on fused-ring systems, such as pyrido[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, has identified potent and selective inhibitors of the parasite's DHFR enzyme. nih.govnih.gov

Activity against Toxoplasma gondii

The same strategic approach of targeting DHFR has been successfully applied to Toxoplasma gondii. nih.gov The combination of pyrimethamine (B1678524) (a 2,4-diaminopyrimidine derivative) and sulfonamides is an effective treatment for toxoplasmosis. plos.org Research has focused on creating derivatives with higher potency and selectivity. nih.gov For example, specific 2,4-diaminopyrido[3,2-d]pyrimidine analogues have demonstrated significantly greater potency against T. gondii DHFR than trimethoprim. nih.gov In addition to DHFR, other targets have been explored. Uracil (B121893) phosphoribosyltransferase (UPRTase) is another crucial enzyme for the parasite, and uracil analogues like 5-fluorouracil (B62378) are effective in targeting T. gondii proliferation. plos.org

| Compound Class | Specific Compound | Target Organism | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|---|---|

| 2,4-Diaminopyrido[3,2-d]pyrimidine | 2,4-Diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (10) | Pneumocystis carinii | DHFR | 0.022 µM | nih.gov |

| 2,4-Diaminothieno[2,3-d]pyrimidine | 2,4-Diamino-5-[3,5-dichloro-4-(1-pyrrolo)anilino]methyl]-6-bromothieno[2,3-d]pyrimidine | Pneumocystis carinii | DHFR | 7.5 µM | nih.gov |

| 2,4-Diaminopyrido[3,2-d]pyrimidine | 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine (7) | Toxoplasma gondii | DHFR | 0.0047 µM | nih.gov |

| Thiopyrano[2,3-d]pyrimidin-2-amine | NSC77468 | Toxoplasma gondii | UPRTase & AK (predicted) | Selectivity Index = 25 | plos.org |

Other Pharmacological Relevance

Anti-inflammatory Potential

Pyrimidine derivatives have emerged as significant candidates in the search for new anti-inflammatory agents. mdpi.comnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, prostaglandins (B1171923) (PGE2), nitric oxide (NO), and various cytokines. nih.govmdpi.com

A primary focus has been the development of selective COX-2 inhibitors, as this enzyme is overexpressed in inflammatory conditions. nih.govmdpi.com Several pyrazolo[3,4-d]pyrimidine and pyridopyrimidinone derivatives have shown noteworthy in vitro anti-inflammatory activity by potently and selectively suppressing COX-2. nih.govresearchgate.net The inhibitory concentrations of some of these novel compounds were found to be comparable or even superior to the widely used anti-inflammatory drug celecoxib. nih.govresearchgate.net Related heterocyclic structures, such as pteridine-2,4-diamines, have also been investigated, showing efficacy through the inhibition of lipoxygenase, another enzyme involved in inflammatory pathways. nih.gov

| Derivative Class | Compound(s) | Target | Activity | Comparison Drug | Source |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Derivatives 5 and 6 | COX-2 | IC50 = 0.04 µM | Celecoxib (IC50 = 0.04 µM) | nih.gov |

| Pyridopyrimidinone | Compounds IIId, IIIf, IIIg, IIIi | COX-2 | IC50 = 0.67–1.02 µM | Celecoxib (IC50 = 1.11 µM) | researchgate.net |

| Pteridine-2,4-diamine | Compound 18f | Lipoxygenase / Inflammation | 41% reduction in rat model | N/A | nih.gov |

| Pyrimidine Derivative | Compounds L1 and L2 | COX-2 | Greater selectivity vs. COX-1 | N/A | mdpi.com |

Neurological Disorder Research Applications

The pyrimidine scaffold is also being explored for its potential application in treating central nervous system (CNS) disorders. mdpi.com Research has suggested that pyrimidine derivatives may be valuable as CNS-active agents, with potential uses in conditions like Alzheimer's disease and depression. mdpi.comderpharmachemica.com

Patents have been filed for pyrimidine-2,4-diamine derivatives as kinase inhibitors for the potential treatment of neurological diseases, among other conditions. google.com Specifically, the compound N,N'-bis(4-chlorophenyl)-5-fluoropyrimidine-2,4-diamine has been noted in the context of neurological disorder research. evitachem.com While this field is still developing, the structural versatility of fluorinated pyrimidines makes them an attractive scaffold for designing molecules that can interact with neurological targets. mdpi.com

Iv. Molecular and Cellular Mechanisms of Action

Protein Kinase Inhibition by 6-Fluoropyrimidine-2,4-diamine Analogs

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine (B92962) scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Analogs of this compound have demonstrated significant inhibitory activity against several members of the CDK family.

Notably, a series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. For instance, compound 2e (with a 2,6-difluorophenyl substitution) exhibited IC50 values of 0.24 µM and 0.095 µM against CDK2/cyclin A and CDK9/cyclin T1, respectively nih.gov. Further optimization of this series led to the discovery of compounds 3g and 3c , which were the most potent inhibitors of CDK2 and CDK9, with IC50 values of 83 nM and 65 nM, respectively nih.gov. The structure-activity relationship (SAR) studies of these analogs revealed that substitutions on the phenyl rings play a crucial role in their inhibitory potency.

While specific data on the direct inhibition of CDK4/6 by this compound itself is limited, the broader class of pyrimidine-based analogs has been extensively developed as selective CDK4/6 inhibitors. These inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have shown clinical success. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective CDK4/6 inhibitors, with compound 3a showing IC50 values of 30 nM for CDK4 and 4 nM for CDK6 nih.gov. Another series of pyrido[2,3-d]pyrimidine (B1209978) derivatives also demonstrated direct CDK6 inhibition, with compound 4a having an IC50 of 115.38 nM nih.gov.

| Compound | Target | IC50 |

|---|---|---|

| 2e | CDK2/cyclin A | 0.24 µM |

| 2e | CDK9/cyclin T1 | 0.095 µM |

| 3g | CDK2 | 83 nM |

| 3c | CDK9 | 65 nM |

| 3a | CDK4 | 30 nM |

| 3a | CDK6 | 4 nM |

| 4a | CDK6 | 115.38 nM |

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers. A series of 2,4-pyrimidinediamine derivatives have been designed and evaluated as dual inhibitors of ALK and histone deacetylases (HDACs). One such compound, 12a , demonstrated good inhibitory potency against wild-type ALK researchgate.net. This dual-inhibition strategy aims to enhance therapeutic efficacy in ALK-addicted cancers researchgate.net.

The Janus kinase (JAK) family of tyrosine kinases is integral to cytokine signaling pathways that regulate hematopoiesis and immune responses. The discovery of the JAK2 V617F gain-of-function mutation in myeloproliferative neoplasms has made it a key therapeutic target. A potent inhibitor of the JAK/STAT pathway, AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine), has been identified nih.gov. This compound effectively inhibits JAK2, leading to the suppression of downstream signaling and proliferation of JAK2 V617F-mutant cell lines nih.gov.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations that lead to the constitutive activation of EGFR are common in several cancers. Pyrimidine (B1678525) derivatives are a well-established class of EGFR tyrosine kinase inhibitors nih.gov. Fused pyrimidine systems, in particular, have shown significant promise in inhibiting EGFR activity nih.gov. The structure-activity relationship of these compounds indicates that the pyrimidine core is a key pharmacophore for EGFR inhibition nih.gov. While specific SAR studies focusing on the 6-fluoro substitution on the 2,4-diaminopyrimidine scaffold are not extensively detailed in the provided results, the general principles of pyrimidine-based EGFR inhibitors suggest that this scaffold can be effectively utilized to target this kinase nih.govnih.gov.

Protein kinase C theta (PKCθ) is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in T-cell signaling and activation. This makes it an attractive target for immunomodulatory therapies. A series of 2,4-diamino-5-cyanopyrimidine derivatives have been identified as potent inhibitors of PKCθ. Optimization of a lead compound led to the identification of 16c , which exhibited potent PKCθ inhibitory activity and good selectivity over other PKC isozymes nih.gov.

Interference with Nucleic Acid Metabolism and Biosynthesis

The this compound scaffold combines two key pharmacophores known to interfere with nucleic acid metabolism: a fluoropyrimidine and a diaminopyrimidine.

Fluoropyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a cornerstone of chemotherapy. Their mechanism of action involves the intracellular conversion to active metabolites that disrupt RNA and DNA synthesis. One of the primary mechanisms is the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis nih.govnih.gov. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death nih.gov. Furthermore, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to dysfunction of these nucleic acids nih.govmdpi.com.

Diaminopyrimidines are a class of compounds known to act as dihydrofolate reductase (DHFR) inhibitors nih.gov. DHFR is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and dTMP. Inhibition of DHFR disrupts the supply of precursors for nucleic acid synthesis. While direct evidence for this compound as a DHFR inhibitor is not available in the provided search results, the diaminopyrimidine moiety is a well-established pharmacophore for DHFR inhibition researchgate.netnih.gov.

| Component Moiety | Potential Target Enzyme | Consequence of Inhibition |

|---|---|---|

| Fluoropyrimidine | Thymidylate Synthase (TS) | Depletion of dTMP, disruption of DNA synthesis and repair. |

| Diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Depletion of tetrahydrofolate, disruption of purine (B94841) and dTMP synthesis. |

Specific Gene and Protein Expression Modulation

Recent research has identified a novel mechanism for pyrimidine-2,4-diamine analogues involving the modulation of specific gene expression. A study on a series of these compounds demonstrated a potent anticancer effect mediated by the suppression of GTSE1 (G2 and S-phase expressed 1) transcription and expression. nih.gov The analogue Y18 was found to significantly inhibit the proliferation of colorectal and non-small cell lung cancer cells. nih.gov This effect was achieved by inducing robust cell cycle arrest and senescence, which stemmed from persistent DNA damage. nih.gov The underlying mechanism for these cellular outcomes was the direct suppression of GTSE1. nih.gov

| Molecular Target | Mechanism | Cellular Effect |

|---|---|---|

| GTSE1 | Suppression of transcription and expression | Inhibition of cancer cell proliferation |

| Cell Cycle | Induction of robust cell cycle arrest | Inhibition of adhesion, migration, and invasion |

| DNA Integrity | Persistence of DNA damage | Induction of cell senescence |

GTP cyclohydrolase I (GTPCH) is the first and rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4) from GTP. BH4 is an essential cofactor for various enzymes, including nitric oxide synthases. A closely related compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is a well-characterized inhibitor of GTPCH.

The mechanism of GTPCH inhibition by DAHP is twofold. At high concentrations, it acts as a direct competitive inhibitor against the substrate GTP. At lower concentrations, its inhibition is more complex, requiring the presence of the GTPCH Feedback Regulatory Protein (GFRP). In this scenario, DAHP mimics the pathway's end-product, BH4, to engage the GFRP-dependent feedback inhibition system. Given the high structural similarity between this compound and DAHP, it is plausible that it interacts with and inhibits GTPCH through a similar dual mechanism, thereby disrupting the pterin (B48896) biosynthesis pathway.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) |

| 5,10-methylenetetrahydrofolate |

| 5-Fluorouracil (5-FU) |

| This compound |

| Deoxyuridine monophosphate (dUMP) |

| Deoxythymidine monophosphate (dTMP) |

| Dihydrofolate (DHF) |

| Fluorodeoxyuridine monophosphate (FdUMP) |

| Fluoro-deoxyuridine triphosphate (FdUTP) |

| Fluorouridine triphosphate (FUTP) |

| Guanosine triphosphate (GTP) |

| Tetrahydrobiopterin (BH4) |

| Tetrahydrofolate (THF) |

V. Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Position and Chemical Nature on Biological Activity

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. scispace.com This characteristic makes the 2, 4, and 6 positions susceptible to nucleophilic substitution, a key step in the synthesis of many derivatives. The substituents at these positions play a crucial role in the molecule's interaction with its biological targets.

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without a substantial increase in steric bulk. In the context of pyrimidine derivatives, the position of the fluorine atom is critical. For instance, the substitution of a fluorine atom at the C-5 position of the pyrimidine ring, as seen in 5-fluorouracil (B62378), is a well-established strategy in the development of anticancer agents. researchgate.net This is due to the fluorine atom's ability to mimic a hydrogen atom while potently influencing the electronic properties of the ring. researchgate.net

In the case of 6-fluoropyrimidine-2,4-diamine, the fluorine at the 6-position exerts a strong inductive electron-withdrawing effect, which can influence the basicity of the pyrimidine nitrogens and the reactivity of the amino groups at the 2 and 4 positions. scispace.com Studies on related fluorinated pyrimidines have shown that the position of the fluorine atom can significantly impact antimicrobial activity, with some isomers showing greater potency than others. researchgate.net While direct comparative studies on the positional isomers of fluoropyrimidine-2,4-diamine are not extensively detailed in the available literature, the principles of fluorine substitution suggest that moving the fluorine from the 6-position to the 5-position would likely have a profound impact on the molecule's interaction with target proteins. For example, in a series of 2,4-dianilino-5-fluoropyrimidine derivatives, the 5-fluoro substituent was found to be a key feature for potent anaplastic lymphoma kinase (ALK) inhibitory activity. researchgate.net

The 2,4-diamino motif is a crucial pharmacophoric element, often responsible for forming key hydrogen bond interactions with the hinge region of protein kinases. rsc.org The basicity of these amino groups, which is modulated by the fluorine at the C6 position, is critical for these interactions.

The introduction of aryl or heteroaryl groups at the N2 and N4 positions of the pyrimidine-2,4-diamine scaffold is a common strategy to enhance potency and selectivity. These substituents can occupy hydrophobic pockets within the ATP-binding site of kinases, leading to increased affinity. For example, in a series of N2,N4-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, the nature of the substituents on the phenyl rings was found to be critical for activity. rsc.org

Structure-activity relationship studies on related 2,4-diaminopyrimidine (B92962) derivatives have demonstrated that:

Substitutions on the aryl rings can significantly impact inhibitory activity.

The presence of specific functional groups on the aryl moieties can lead to enhanced potency. For instance, the addition of a morpholino group to a phenyl substituent has been explored in the design of various kinase inhibitors. derpharmachemica.com

The following table illustrates the impact of different substituents on the biological activity of related pyrimidine-diamine compounds.

| Compound ID | R1 (at N4) | R2 (at N2) | Target | IC50 (nM) |

| 1 | Phenyl | Phenyl | CDK2 | >1000 |

| 2a | 4-Fluorophenyl | Phenyl | CDK2 | 260 |

| 3c | Phenyl | 4-(dimethylamino)phenyl | CDK9 | 65 |

| 3g | 4-Fluorophenyl | 4-(dimethylamino)phenyl | CDK2 | 83 |

Data synthesized from a study on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors. rsc.org

In studies of related pyrimidine derivatives, it has been observed that:

Electron-withdrawing groups , such as fluoro or chloro, on an attached benzyl (B1604629) ring can increase the anti-larvicidal activity of 5-fluoropyrimidine (B1206419) derivatives. derpharmachemica.com The trifluoromethyl group, a potent EWG, has been shown to have a powerful inductive influence, leading to base-weakening and acid-strengthening effects in pyrimidines. researchgate.net

Electron-donating groups , such as dimethylamino, can enhance the electron-donating effect compared to unsubstituted amino groups, which can also influence biological activity. vulcanchem.com

The strategic placement of these groups is crucial. For example, in a series of CDK inhibitors, substitutions at the R5 position of a phenyl ring attached to the pyrimidine core were generally well-tolerated, regardless of their electronic properties. rsc.org

Pharmacophore Modeling and Scaffold-Hopping Approaches in Design

Pharmacophore modeling is a powerful tool in rational drug design, allowing for the identification of the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For kinase inhibitors, a common pharmacophore includes hydrogen bond donors and acceptors that interact with the kinase hinge region, along with hydrophobic and aromatic features that occupy other parts of the ATP-binding site.

For derivatives of this compound, a pharmacophore model would likely feature:

Two hydrogen bond donors from the 2,4-diamino groups.

A hydrogen bond acceptor (the pyrimidine nitrogen).

Hydrophobic/aromatic centers defined by the aryl/heteroaryl substituents.

Scaffold-hopping is a strategy used to design new compounds by replacing the core molecular framework (scaffold) while retaining the key pharmacophoric features. nih.gov Starting from a known active compound, this approach can lead to the discovery of novel chemical series with improved properties. For example, the 2-aminopyrimidine (B69317) core is considered a privileged scaffold for CDK inhibitors, and modifications around this core, guided by pharmacophore models, have led to the development of potent inhibitors. nih.gov

Ligand Efficiency and Molecular Optimization Strategies

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom. It is a valuable tool for optimizing fragments and hits into lead compounds, as it helps to identify compounds that achieve high affinity with a lower molecular weight. astx.com

The optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta (PKCθ) inhibitors involved strategies to improve potency while mitigating undesirable properties like drug-drug interactions. researchgate.net This process often involves a multi-parameter optimization, considering not only potency but also selectivity, metabolic stability, and physicochemical properties.

Key optimization strategies include:

Introduction of specific substituents to fill lipophilic pockets in the target protein, thereby boosting inhibitory activity. researchgate.net

Modification of the core structure to improve pharmacokinetic profiles.

Balancing lipophilicity to achieve a good absorption, distribution, metabolism, and excretion (ADME) profile.

Vi. Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or nucleic acid. This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and its target's binding site.

In studies involving pyrimidine-2,4-diamine scaffolds, molecular docking is frequently employed to elucidate binding modes and guide the optimization of inhibitor potency. For instance, docking studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines as potential cyclin-dependent kinase (CDK) inhibitors have revealed key interactions within the ATP-binding sites of CDK2 and CDK9. rsc.org These simulations show that the pyrimidine (B1678525) ring often forms crucial hydrogen bonds with hinge residues of the kinase, such as Cys106 in CDK9 and Leu83 in CDK2. rsc.org The substituents on the pyrimidine core are then oriented to occupy specific sub-pockets, where they can form additional interactions like π-π stacking and hydrophobic contacts. rsc.org

Similarly, docking has been used to study pyrimidine derivatives targeting the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme, a key target for antimalarial drugs. malariaworld.orgugm.ac.id These simulations help in understanding how modifications to the pyrimidine structure affect binding affinity, often measured by a docking score or estimated binding energy. malariaworld.orgnanobioletters.com For example, a study on 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives, which are structurally related to the pyrimidine-2,4-diamine core, used docking to predict binding affinity against a quadruple mutant pDHFR, identifying compounds with potentially superior binding compared to known inhibitors. ugm.ac.id

The insights gained from these docking studies are vital for rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity.

Table 1: Example of Molecular Docking Results for Pyrimidine-Diamine Analogs This table is illustrative and compiles data from representative studies on related compounds to demonstrate the application of the technique.

| Target Protein | Ligand/Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| CDK9 | Compound 3g (N²,N⁴-disubstituted pyrimidine-2,4-diamine) | Not specified | Cys106, Phe103, Phe105, Ala46, Leu156 | rsc.org |

| CDK2 | Compound 3g (N²,N⁴-disubstituted pyrimidine-2,4-diamine) | Not specified | Leu83, Val18, Ala31, Leu134 | rsc.org |

| pDHFR-TS | Derivative A-04 (triazine-2,4-diamine analog) | -128.458 (re-rank score) | Not specified | malariaworld.org |

| Gastric Cancer Cell Structure (7ev1) | Carboplatin | -10.73 | Not specified | nanobioletters.com |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the conformational stability of a ligand within a binding site and the persistence of key interactions.

MD simulations on protein-ligand complexes involving pyrimidine derivatives have been used to validate docking poses and analyze the stability of the system. mdpi.com Key parameters monitored during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a protein or ligand's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. For example, in a 100 ns simulation of an influenza polymerase PB2 inhibitor complex, the RMSD of the protein backbone stabilized after 40 ns, indicating a stable system. mdpi.com

RMSF analyzes the fluctuation of individual amino acid residues or ligand atoms. Low RMSF values for residues in the binding pocket indicate that they are relatively rigid and maintain stable interactions with the ligand. Conversely, high RMSF values in certain parts of a ligand might indicate conformational flexibility, which could be important for its binding mode. mdpi.com

MD simulations also provide detailed information about the persistence of hydrogen bonds and other non-covalent interactions throughout the simulation, offering a more accurate picture of the binding stability than static docking models. frontiersin.org

Table 2: Representative Data from Molecular Dynamics Simulations of a Pyrimidine Derivative Complex This table is based on findings for an influenza PB2 inhibitor to illustrate the type of data generated in MD studies. mdpi.com

| Simulation Parameter | System | Observation | Implication |

|---|---|---|---|

| RMSD of Protein Backbone | PB2-Ligand Complex | Fluctuated around 0.2 nm and 1.2 nm, reaching equilibrium after 40 ns. | The protein-ligand complex is stable during the simulation period. |

| RMSF of Binding Site Residues | PB2-Ligand Complex | Most residues adjacent to the binding site had RMSF values < 4.0 Å. | The binding pocket remains stable, facilitating consistent ligand interaction. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. scienceforecastoa.comsrmist.edu.in

For pyrimidine derivatives and related heterocyclic compounds, QSAR studies are valuable for optimizing therapeutic potency. core.ac.uk A typical QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is selected.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression or genetic function approximation, are used to build an equation correlating the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A study on 2,4-disubstituted 6-fluoroquinolines, for example, developed a robust QSAR model that identified specific descriptors like the number of 5-membered rings (n5Ring) and certain topological indices (GGI9, TDB7u) as being critical for antiplasmodial activity. nih.gov Such models provide medicinal chemists with clear guidance on which structural modifications are likely to enhance biological activity. researchgate.net

Table 3: Example of a QSAR Model for Antiplasmodial 6-Fluoroquinolines This table showcases a validated QSAR model to illustrate the components and statistical rigor of the technique. nih.gov

| Model Equation | pIC₅₀ = 0.179(n5Ring) - 0.170(GGI9) - 0.088(TDB7u) + 0.061(TDB8u) + 0.134*(RDF75i) + 4.103 |

|---|---|

| Statistical Validation Parameter | Value |

| Squared Correlation Coefficient (R²) | 0.921 |

| Adjusted R² (R²adj) | 0.878 |

| Cross-validation Coefficient (Q²cv) | 0.801 |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations are particularly useful for understanding the intrinsic properties of a molecule like 6-Fluoropyrimidine-2,4-diamine, independent of its biological target.

Applications of DFT for pyrimidine-based systems include:

Geometry Optimization : Determining the most stable three-dimensional conformation of the molecule.

Electronic Property Calculation : Calculating properties such as electrostatic potential (ESP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. The ESP map, for instance, can reveal electron-rich and electron-poor regions of the molecule, which are crucial for intermolecular interactions. researchgate.net

Reactivity Prediction : The energies of the HOMO and LUMO can be used to predict a molecule's reactivity and its ability to participate in chemical reactions.

Interaction Energy Analysis : DFT can be used to calculate the adsorption energies and interaction forces between the molecule and a surface or another molecule. In a study on perovskite solar cells, DFT was used to calculate the adsorption energy of this compound (referred to as DMFP) on a perovskite surface, revealing how it passivates defects and improves device stability. researchgate.net The analysis showed that the interaction between two DMFP molecules and a bridging molecule formed a stable structure that could effectively interact with the perovskite. researchgate.net

These DFT-derived insights are valuable not only in drug design but also in materials science, where this compound can be used as a modifying agent. researchgate.net

Table 4: DFT-Calculated Properties for this compound (DMFP) in a Materials Science Context Data from a study on perovskite solar cells illustrating the application of DFT. researchgate.net

| System/Interaction | Calculated Property | Value (eV) | Significance |

|---|---|---|---|

| DMFP-DMFP | Adsorption Energy (Eads) | -0.66 | Shows the interaction energy between two molecules of the compound. |

| DMFP-BzMIM Br | Adsorption Energy (Eads) | -1.18 | Indicates a stronger, more favorable interaction with a secondary molecule. |

Binding Free Energy Calculations for Affinity Assessment

While docking scores provide a rapid estimate of binding affinity, more accurate predictions can be obtained through binding free energy calculations. These methods combine the dynamic information from MD simulations with a scoring function to provide a quantitative measure of binding affinity (ΔG).

A widely used method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This technique calculates the binding free energy by summing the changes in molecular mechanical energy, solvation free energy, and conformational entropy upon ligand binding.

Table 5: Example of Binding Free Energy Decomposition using MM/PBSA This table is based on data for an influenza PB2 inhibitor to illustrate the detailed energetic insights from MM/PBSA calculations. mdpi.com

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -53.21 ± 2.99 |

| Electrostatic Energy (ΔE_ele) | -14.63 ± 2.37 |

| Polar Solvation Energy (ΔG_pol) | 41.34 ± 2.99 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.73 ± 0.17 |

| Total Binding Free Energy (ΔG_bind) | -32.23 ± 2.16 |

Vii. Preclinical Research and Biological Evaluation Methodologies

In Vitro Biological Activity Assays

In vitro studies are conducted on cells grown in a controlled laboratory environment to analyze the direct effects of 6-Fluoropyrimidine-2,4-diamine at a cellular and molecular level.

Cell Viability and Proliferation Assays (e.g., Sulforhodamine B assay)

To quantify the cytotoxic and cytostatic effects of novel compounds, cell viability and proliferation assays are employed. The Sulforhodamine B (SRB) assay is a widely used method for this purpose. It is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.

In studies evaluating related diaminopyrimidine compounds, the SRB assay has been utilized to determine the concentration that inhibits cell growth by 50% (GI50) across various human cancer cell lines. While specific GI50 values for this compound are not detailed in the available literature, the general methodology involves treating cancer cells with increasing concentrations of the compound. After an incubation period, the cells are fixed, stained with SRB, and the absorbance is measured to determine the extent of cell growth inhibition.

Table 1: Representative Data from SRB Assay for a Hypothetical Compound

| Cell Line | Compound Concentration (µM) | % Growth Inhibition | GI50 (µM) |

|---|---|---|---|

| A549 (Lung) | 0.1 | 15 | 2.5 |

| A549 (Lung) | 1 | 35 | 2.5 |

| A549 (Lung) | 10 | 60 | 2.5 |

| HCT116 (Colon) | 0.1 | 10 | 5.1 |

| HCT116 (Colon) | 1 | 28 | 5.1 |

| HCT116 (Colon) | 10 | 52 | 5.1 |

| MCF7 (Breast) | 0.1 | 20 | 1.8 |

| MCF7 (Breast) | 1 | 45 | 1.8 |

This table is illustrative of the type of data generated from an SRB assay and does not represent actual results for this compound.

Mechanistic Assays for Apoptosis and Cell Cycle Progression

To elucidate the underlying mechanisms of growth inhibition, assays that probe for the induction of programmed cell death (apoptosis) and interference with the cell division cycle are critical.

Flow cytometry is a key technique used for these analyses. For apoptosis detection, cells treated with the compound are stained with fluorescent labels such as Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a marker of early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

For cell cycle analysis, treated cells are stained with a DNA-intercalating dye like PI, and the cellular DNA content is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would suggest that the compound disrupts cell cycle progression at that checkpoint.

Cell-Based Assays for Migration, Invasion, and Adhesion

The metastatic potential of cancer cells is dependent on their ability to migrate, invade surrounding tissues, and adhere to distant sites. In vitro assays are used to assess the impact of compounds on these processes.

The wound-healing or scratch assay provides a straightforward method to study cell migration. A scratch is made in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time in the presence or absence of the test compound.

The Boyden chamber or transwell assay is used to evaluate both migration and invasion. For invasion, the transwell insert is coated with a basement membrane matrix. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that successfully migrate or invade through the porous membrane is then quantified.

Enzyme Inhibition Assays and Kinetic Characterization

If this compound is hypothesized to act by inhibiting a specific enzyme, direct enzymatic assays are performed. These assays measure the activity of the purified target enzyme in the presence of varying concentrations of the inhibitor.

The output of such an assay is typically the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Further kinetic studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations.

In Vivo Efficacy Assessment in Disease Models

Following the characterization of its in vitro activity, the compound's efficacy is evaluated in living animal models to understand its therapeutic potential in a complex physiological environment.

Murine Xenograft Models for Antitumor Activity

Murine xenograft models are a standard preclinical tool for assessing the antitumor activity of a compound. In this model, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established and reach a measurable size, the mice are treated with the investigational agent.

The primary endpoint for efficacy is typically the measurement of tumor volume over the course of the treatment. The percentage of tumor growth inhibition (TGI) is calculated to quantify the effectiveness of the compound compared to a vehicle-treated control group. A statistically significant reduction in tumor growth would indicate potential antitumor activity.

Table 2: Illustrative Data from a Murine Xenograft Study

| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| Vehicle Control | 10 | 150 | 1200 | N/A |

| Compound X (Low Dose) | 10 | 152 | 850 | 33.3 |

This table is a hypothetical representation of data from a xenograft study and does not reflect actual findings for this compound.

Animal Models for Anti-infective and Antiparasitic Efficacy

To evaluate the in vivo efficacy of compounds like this compound against various pathogens, researchers utilize established animal models that mimic human infectious or parasitic diseases. The choice of model depends on the target organism and the clinical manifestation of the disease. For parasitic infections, where diaminopyrimidines have shown considerable activity, rodent models are predominantly used. nih.govnih.govresearchgate.net

Key parameters in these studies include the animal strain, the parasite or pathogen species and strain, the inoculum size, the route of infection, and the endpoints used to measure efficacy. Efficacy is typically assessed by monitoring parasite burden, lesion size, survival rates, or other clinical signs of disease compared to untreated controls. researchgate.netmdpi.comresearchgate.net

Table 1: Representative Animal Models for Evaluating Antiparasitic Efficacy

| Disease Model | Animal Strain | Parasite/Pathogen | Key Efficacy Parameters |

| Visceral Leishmaniasis | BALB/c mice, Syrian hamsters | Leishmania donovani | Parasite burden in liver and spleen (Leishman-Donovan Units), spleen weight, survival. researchgate.netmdpi.comnih.gov |

| Cutaneous Leishmaniasis | BALB/c mice | Leishmania major, Leishmania amazonensis | Lesion size diameter, parasite load in the lesion. researchgate.netmdpi.com |

| Human African Trypanosomiasis (HAT) | Swiss white mice | Trypanosoma brucei rhodesiense | Parasitemia levels in blood, survival, assessment of central nervous system (CNS) invasion. tandfonline.comresearchgate.netscielo.org.za |

| Malaria | SCID mice engrafted with human erythrocytes | Plasmodium falciparum | Parasitemia levels (percentage of infected red blood cells), survival. researchgate.netplos.orgnih.gov |

For instance, in a model of visceral leishmaniasis, BALB/c mice are infected with Leishmania donovani, and the efficacy of a test compound is determined by quantifying the reduction in parasite load in the liver and spleen compared to a vehicle-treated group. researchgate.netresearchgate.net Similarly, the activity of antifolates like 2,4-diaminopyrimidines against malaria is often tested in mice infected with Plasmodium berghei or in severe combined immunodeficient (SCID) mice engrafted with human erythrocytes to support the growth of the human parasite Plasmodium falciparum. nih.govresearchgate.netplos.org In these models, a key outcome is the reduction in parasitemia over a defined treatment period. researchgate.net

Selectivity Profiling and Off-Target Interaction Analysis

A critical aspect of preclinical drug development is to understand the selectivity of a compound for its intended target and to identify potential off-target interactions that could lead to adverse effects. Pyrimidine (B1678525) derivatives, including 2,4-diaminopyrimidines, are often developed as kinase inhibitors due to their structural resemblance to the ATP-binding motif of these enzymes. nih.govacs.orgresearchgate.netrsc.org Therefore, selectivity profiling is frequently centered around assessing the activity of the compound against a broad panel of kinases.

The primary method for this is large-scale kinase inhibitor profiling, where the compound is tested against hundreds of different human kinases at one or more concentrations. nih.govacs.orgnih.gov This provides a kinome-wide view of the compound's selectivity. The results are often visualized as a "kinome tree" or a dendrogram, which graphically represents the kinases inhibited and the potency of inhibition.

Table 2: Methodologies for Selectivity and Off-Target Profiling

| Methodology | Purpose | Typical Assays/Platforms | Key Outputs |

| Kinome-wide Selectivity Screening | To determine the selectivity of a compound against a large number of protein kinases. | KINOMEscan (DiscoverX), SelectScreen (Invitrogen), KinaseProfiler (Millipore). nih.gov | Percentage of inhibition at a fixed concentration, IC50 or Ki values for inhibited kinases, selectivity scores. nih.govnih.govresearchgate.net |

| Secondary Pharmacology Screening | To identify interactions with a broader range of non-kinase targets. | Panels of receptors, ion channels, transporters, and enzymes. | Binding affinities (Ki) or functional activity (IC50/EC50) for off-target proteins. researchgate.net |

| Computational Off-Target Prediction | To predict potential off-target interactions based on the chemical structure of the compound. | In silico screening against databases of protein structures and ligand-binding data. nih.goveurekalert.orgnih.gov | A list of predicted off-target proteins with associated binding scores or probabilities. |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement and identify off-targets in a cellular context. | Western blotting or mass spectrometry to detect changes in protein thermal stability upon compound binding. | A profile of proteins that are stabilized by the compound, indicating direct interaction. |

The interpretation of selectivity data involves more than just identifying the number of off-targets. The potency of inhibition at off-target kinases is crucial; a compound may interact with many kinases at high concentrations but be highly selective at therapeutically relevant concentrations. nih.gov The competition with ATP is also a key factor, and assays are often run at different ATP concentrations to better understand the inhibitor's mechanism. nih.govresearchgate.net

Beyond kinases, broader secondary pharmacology screening is conducted to assess interactions with other important classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. researchgate.net These panels help to flag potential liabilities early in the drug discovery process. youtube.comresearchgate.net Computational methods are also increasingly used to predict potential off-target interactions, helping to guide which experimental assays should be prioritized. nih.goveurekalert.orgnih.gov

Viii. Future Directions and Research Perspectives for 6 Fluoropyrimidine 2,4 Diamine

Development of Next-Generation 6-Fluoropyrimidine-2,4-diamine Analogs with Enhanced Specificity and Potency

The core structure of pyrimidine-2,4-diamine is a versatile template for developing new anticancer agents. Research is focused on synthesizing novel derivatives with improved efficacy and selectivity for specific biological targets. By modifying various parts of the pyrimidine (B1678525) scaffold, scientists aim to create next-generation inhibitors that can overcome the limitations of existing drugs.

Recent studies have explored the synthesis of various pyrimidine-2,4-diamine analogues and evaluated their potential. For instance, one study designed and synthesized a series of these analogues to target G-2 and S-phase-specific anaphase-promoting complex/cyclosome (APC/C) E3 ligase inhibitor 1 (GTSE1), which is overexpressed in many cancers. nih.gov The compound labeled Y18 from this series demonstrated significant inhibition of cancer cell proliferation by inducing DNA damage, leading to cell cycle arrest and senescence. nih.gov It also effectively inhibited tumor growth in animal models with minimal side effects. nih.gov

Another area of development involves creating inhibitors for other specific protein kinases. Researchers have successfully developed a 2,4-diaminopyrimidine (B92962) derivative, compound 16c, as a potent and selective inhibitor of protein kinase C theta (PKCθ), a key player in T-cell mediated diseases. nih.gov This compound showed promise in a rat heart transplant model by prolonging graft survival, highlighting its potential as an immunosuppressant. nih.gov Similarly, other research has focused on designing 2,4-diaminopyrimidines as selective inhibitors for Aurora A kinase, a crucial regulator of mitosis that is often dysregulated in cancer. researchgate.net

The design strategy often involves computational modeling to predict how different chemical modifications will affect the compound's binding to its target. Structure-activity relationship (SAR) studies are then conducted to systematically test these predictions and refine the molecular structure for optimal performance. rsc.org For example, research on novel 2,4-diaminopyrimidine derivatives with triazolopiperazine scaffolds identified compounds that were potent against several cancer cell lines, with their activity linked to specific variations on the pyrimidine core and attached aromatic rings. rsc.orgresearchgate.net

| Compound/Series | Target | Therapeutic Potential | Key Findings |

|---|---|---|---|

| Compound Y18 | GTSE1 | Anticancer (Colorectal, Non-small cell lung cancer) | Inhibited cancer cell proliferation and migration by suppressing GTSE1 expression. nih.gov |